molecular formula C8H17Al B14274205 Diethyl(2-methylprop-2-en-1-yl)alumane CAS No. 138240-15-0

Diethyl(2-methylprop-2-en-1-yl)alumane

Cat. No.: B14274205
CAS No.: 138240-15-0
M. Wt: 140.20 g/mol
InChI Key: WVPHDWRDCWZXSC-UHFFFAOYSA-N
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Description

Diethyl(2-methylprop-2-en-1-yl)alumane is an organoaluminum compound with the formula Al(C₂H₅)₂(C₄H₇), where the aluminum center is coordinated to two ethyl groups and one 2-methylprop-2-en-1-yl (isobutenyl) group. This compound belongs to the broader class of triorganoaluminum reagents, which are pivotal in organic synthesis and polymerization catalysis. The isobutenyl substituent introduces steric bulk and electronic effects, influencing reactivity and stability compared to simpler trialkylaluminum analogs.

Properties

CAS No.

138240-15-0

Molecular Formula

C8H17Al

Molecular Weight

140.20 g/mol

IUPAC Name

diethyl(2-methylprop-2-enyl)alumane

InChI

InChI=1S/C4H7.2C2H5.Al/c1-4(2)3;2*1-2;/h1-2H2,3H3;2*1H2,2H3;

InChI Key

WVPHDWRDCWZXSC-UHFFFAOYSA-N

Canonical SMILES

CC[Al](CC)CC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-methylprop-2-en-1-yl)alumane can be synthesized through the reaction of diethylaluminum chloride with 2-methylprop-2-en-1-ylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The reaction proceeds as follows:

Et2AlCl+CH2=C(CH3)MgBrEt2AlCH2=C(CH3)+MgBrCl\text{Et}_2\text{AlCl} + \text{CH}_2=\text{C(CH}_3\text{)}\text{MgBr} \rightarrow \text{Et}_2\text{AlCH}_2=\text{C(CH}_3\text{)} + \text{MgBrCl} Et2​AlCl+CH2​=C(CH3​)MgBr→Et2​AlCH2​=C(CH3​)+MgBrCl

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-methylprop-2-en-1-yl)alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Hydrogen gas or hydride donors such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds and Lewis acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different alkyl or aryl groups.

Scientific Research Applications

Diethyl(2-methylprop-2-en-1-yl)alumane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers and other materials due to its ability to initiate polymerization reactions.

Mechanism of Action

The mechanism by which diethyl(2-methylprop-2-en-1-yl)alumane exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The aluminum atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from other molecules. This property makes it a valuable catalyst in many organic reactions.

Comparison with Similar Compounds

Comparison with Similar Organoaluminum Compounds

The following table compares Diethyl(2-methylprop-2-en-1-yl)alumane with structurally related organoaluminum compounds, focusing on steric/electronic properties, reactivity, and applications.

Compound Formula Substituents Steric Demand Reactivity Key Applications
This compound Al(C₂H₅)₂(C₄H₇) 2 ethyl, 1 isobutenyl Moderate-High Intermediate Lewis acidity Polymerization, alkylation agents
Triethylalumane (Al(C₂H₅)₃) Al(C₂H₅)₃ 3 ethyl Low High Lewis acidity, pyrophoric Ziegler-Natta catalysts, reductant
Dimethyl[2-(prop-2-en-1-yl)dec-1-en-1-yl]alumane C₁₅H₂₉Al 2 methyl, 1 alkenyl-substituted alkyl High Low volatility, selective reactivity Specialty polymer initiators
Bis(3-methylbutyl)alumane Al(C₅H₁₁)₂ 2 branched alkyl groups Very High Low Lewis acidity, thermal stability Stabilized reducing agents

Key Findings:

Steric Effects :

  • The isobutenyl group in This compound provides greater steric hindrance than triethylalumane but less than compounds with branched alkyl chains (e.g., bis(3-methylbutyl)alumane) . This balance allows controlled reactivity in catalytic systems.
  • The alkenyl substituent in Dimethyl[2-(prop-2-en-1-yl)dec-1-en-1-yl]alumane introduces additional conjugation, reducing electrophilicity compared to the target compound .

Electronic Effects :

  • Triethylalumane’s high Lewis acidity makes it prone to rapid ligand exchange, whereas the isobutenyl group in the target compound stabilizes the aluminum center via resonance, slowing undesired side reactions.

Applications :

  • Unlike pyrophoric triethylalumane, the target compound’s moderated reactivity suits it for fine chemical synthesis requiring precise stoichiometry.
  • The dimethyl analog from exhibits lower volatility, making it preferable for high-temperature polymerizations .

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